Elacytarabine

描述

属性

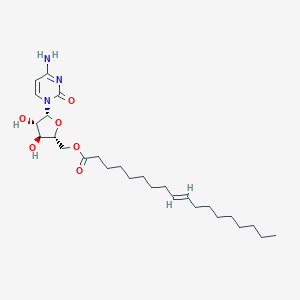

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFGNMFWNBOBGE-FNNZEKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031218 | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101235-34-1, 188181-42-2 | |

| Record name | 5'-Oleoyl cytarabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACYTARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elacytarabine in Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982) (ara-C), a cornerstone of acute myeloid leukemia (AML) therapy for decades. Developed to overcome key mechanisms of cytarabine resistance, this compound exhibits a distinct pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound in AML, focusing on its cellular uptake, metabolism, and molecular targets. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and processes involved. While preclinical studies and early-phase clinical trials showed promise, it is important to note that a large Phase III clinical trial in patients with relapsed or refractory AML did not demonstrate a significant survival benefit for this compound over the investigator's choice of therapy.

Introduction: Overcoming the Limitations of Cytarabine

Cytarabine, a deoxycytidine analog, is a pivotal agent in the treatment of AML. Its efficacy is dependent on cellular uptake by the human equilibrative nucleoside transporter 1 (hENT1) and subsequent intracellular phosphorylation to its active triphosphate form, ara-CTP.[1][2] However, the development of resistance to cytarabine is a major clinical challenge, often attributed to:

-

Reduced hENT1 expression: Decreased transporter levels limit the entry of cytarabine into leukemic cells.[1][2]

-

Increased cytidine (B196190) deaminase (CDA) activity: This enzyme rapidly deaminates cytarabine in the plasma to its inactive metabolite, uracil (B121893) arabinoside (ara-U).[1][2]

-

Insufficient intracellular retention of ara-CTP: Rapid dephosphorylation or efflux of the active metabolite reduces its cytotoxic potential.

This compound was designed to bypass these resistance mechanisms. Its lipophilic nature, conferred by the elaidic acid ester, allows it to traverse the cell membrane independently of hENT1.[1][3] Furthermore, this modification protects the molecule from deamination by CDA.[1][2]

Mechanism of Action of this compound

The mechanism of action of this compound is intrinsically linked to its role as a prodrug of cytarabine, but with critical pharmacological advantages.

Cellular Uptake and Metabolism

This compound's lipophilicity facilitates its passive diffusion across the cell membrane, a key distinction from the transporter-dependent uptake of cytarabine. Once inside the cell, it is metabolized to cytarabine, which then undergoes the same phosphorylation cascade as the parent drug to form the active metabolite, ara-CTP.[1]

The key intracellular metabolic steps are:

-

Hydrolysis: Intracellular esterases cleave the elaidic acid moiety from this compound, releasing cytarabine.

-

Phosphorylation: Deoxycytidine kinase (dCK), the rate-limiting enzyme, phosphorylates cytarabine to ara-CMP.

-

Further Phosphorylation: Ara-CMP is successively phosphorylated by other kinases to ara-CDP and finally to the active ara-CTP.

It is important to note that while this compound overcomes resistance at the level of cellular uptake, it remains susceptible to resistance mechanisms downstream, such as decreased dCK activity.[1]

Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of this compound are mediated by its active metabolite, ara-CTP, which acts as a fraudulent nucleotide. The primary mechanisms of action include:

-

Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase. Its incorporation into the growing DNA strand leads to chain termination and the induction of DNA damage, ultimately triggering apoptosis.

-

Inhibition of RNA Synthesis: A unique feature attributed to this compound is the inhibition of RNA synthesis, a mechanism not typically associated with cytarabine.[1] The precise molecular basis for this is not fully elucidated but may contribute to its cytotoxic profile.

The prolonged intracellular retention of ara-CTP following this compound administration is thought to enhance these cytotoxic effects, leading to a more sustained inhibition of DNA and RNA synthesis.[1]

Quantitative Data

In Vitro Cytotoxicity

Preclinical studies have demonstrated the cytotoxic activity of this compound in various AML cell lines. While a comprehensive comparative dataset is not available in a single publication, the following table summarizes representative IC50 values.

| Cell Line | Drug | IC50 (µM) | Reference |

| HL-60 | This compound | Not explicitly stated, but showed antiproliferative effects | Adams et al., 2008 [cited in 1] |

| U937 | This compound | Not explicitly stated, but showed antiproliferative effects | Adams et al., 2008 [cited in 1] |

| Transporter-proficient lymphoma cell lines | This compound | Similar to Cytarabine | Galmarini et al., 2009 [cited in 1] |

| Transporter-deficient lymphoma cell lines | This compound | Significantly more potent than Cytarabine | Galmarini et al., 2009 [cited in 1] |

Clinical Efficacy

Clinical trials have evaluated the efficacy of this compound in patients with AML.

| Trial Phase | Patient Population | Treatment | Key Outcomes | Reference |

| Phase II | Advanced AML | This compound monotherapy | Remission rate: 18% vs 4% in historical controls. Median overall survival: 5.3 months vs 1.5 months. | [4][5] |

| Phase III (CLAVELA) | Relapsed/Refractory AML | This compound vs. Investigator's Choice | No significant difference in overall survival (3.5 vs 3.3 months). | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted to evaluate the cytotoxic effects of this compound.

-

Cell Culture: AML cell lines (e.g., HL-60, U937) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with serial dilutions of this compound or cytarabine for 72 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

Intracellular ara-CTP Quantification (HPLC-Based Method)

This protocol outlines a general approach for measuring the intracellular concentration of the active metabolite, ara-CTP.

-

Cell Treatment and Lysis: AML cells are incubated with this compound or cytarabine for specified time points. After incubation, cells are washed with ice-cold PBS and lysed with a perchloric acid solution.

-

Neutralization and Extraction: The cell lysate is neutralized with potassium hydroxide, and the supernatant containing the nucleotides is collected after centrifugation.

-

HPLC Analysis: The nucleotide extract is analyzed by high-performance liquid chromatography (HPLC) using an anion-exchange column.

-

Detection and Quantification: The separated nucleotides are detected by UV absorbance at 260 nm. The concentration of ara-CTP is determined by comparing the peak area to a standard curve of known ara-CTP concentrations.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the DNA damage response pathway, leading to apoptosis.

Conclusion

This compound represents a rational drug design approach to circumvent key resistance mechanisms to cytarabine in AML. Its lipophilic nature allows for hENT1-independent cellular entry and protection from plasma deamination, leading to prolonged intracellular exposure to the active metabolite, ara-CTP. While these pharmacological advantages translated into promising preclinical and early clinical activity, the failure to demonstrate a survival benefit in a large Phase III trial in relapsed/refractory AML highlights the complexity of overcoming drug resistance in this disease. Further research may explore the potential of this compound in specific AML subtypes or in combination with other targeted agents. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the action of this compound, offering a valuable resource for researchers and drug development professionals in the field of AML therapeutics.

References

- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound has single-agent activity in patients with advanced acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound has single-agent activity in patients with advanced acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Elacytarabine: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (formerly CP-4055) is a lipophilic, 5'-elaidic acid ester of the nucleoside analog cytarabine (B982).[1][2] It was rationally designed to overcome key mechanisms of resistance to cytarabine, a cornerstone therapy for acute myeloid leukemia (AML) for over four decades.[1][3] Cytarabine's efficacy is often limited by its dependence on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and its rapid inactivation by cytidine (B196190) deaminase (CDA).[1][2] this compound was developed using Clavis Pharma's Lipid Vector Technology to bypass these resistance mechanisms.[4][5] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound.

Discovery and Rationale

The development of this compound was driven by the need to circumvent acquired resistance to cytarabine in AML.[5] Resistance to cytarabine can arise from several mechanisms, including reduced expression of hENT1, which is necessary for cytarabine to enter cells, and increased activity of CDA, which deaminates cytarabine into its inactive metabolite, uracil (B121893) arabinoside.[1] By attaching a lipophilic elaidic acid moiety to the 5' position of cytarabine, researchers aimed to create a prodrug that could enter cells independently of hENT1 via passive diffusion across the cell membrane.[1][2] This lipid conjugation was also intended to protect the molecule from deamination by CDA, thereby increasing its plasma half-life and intracellular concentration of the active metabolite.[1]

Preclinical Development

In Vitro Studies

Preclinical studies in various cancer cell lines demonstrated this compound's ability to overcome cytarabine resistance. In lymphoma cell lines deficient in membrane transporters, this compound and another lipid-conjugated nucleoside analog, CP-4126, were significantly more potent than their parent drugs, cytarabine and gemcitabine (B846), respectively.[1][2] Furthermore, in transporter-proficient cell lines treated with an hENT1 inhibitor, resistance to cytarabine and gemcitabine was observed, while sensitivity to this compound and CP-4126 was maintained.[2] These findings confirmed that this compound's cellular uptake is independent of hENT1.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Cytarabine in Leukemia Cell Lines

| Cell Line | Drug | IC50 (nM) | Fold Difference (Cytarabine/Elacytarabine) | Reference |

| CCRF-CEM | Cytarabine | ~90 ± 5 | - | [6] |

| This compound | Data not available | - | ||

| Jurkat | Cytarabine | ~160 ± 8 | - | [6] |

| This compound | Data not available | - | ||

| HL-60 | Cytarabine | 0.056 µmol L⁻¹ | - | [7] |

| This compound (analogs) | 0.057 - 0.090 µmol L⁻¹ | ~1 | [7] |

Note: Direct comparative IC50 values for this compound in CCRF-CEM and Jurkat cells were not available in the searched literature. The HL-60 data is for analogs of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process. Once inside the cell, it is metabolized to cytarabine, which is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.[1] Ara-CTP is a potent inhibitor of DNA polymerase, and its incorporation into DNA leads to chain termination and apoptosis.[8] A key differentiator of this compound is its ability to also inhibit RNA synthesis, a mechanism not observed with cytarabine.[1] This dual inhibition of DNA and RNA synthesis contributes to its potent anti-leukemic activity.

Clinical Development

This compound has undergone extensive clinical evaluation in both solid tumors and hematological malignancies.

Phase I Studies

An initial Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) and recommended dose for Phase II trials.[5] In this study, 34 patients with malignant melanoma, ovarian cancer, or non-small cell lung cancer received this compound as a 30-minute or 2-hour intravenous infusion for 5 consecutive days every 3 or 4 weeks.[5] The MTD was determined to be 200 mg/m²/day on a 4-week schedule.[5]

A subsequent Phase I study focused on 77 patients with refractory hematological malignancies.[1] This study evaluated two different infusion schedules and established a recommended Phase II dose of 2000 mg/m²/day as a continuous intravenous infusion over 5 days every 3 weeks.[1]

Table 2: Pharmacokinetic Parameters of this compound in Refractory AML (Phase I)

| Parameter | Value | Reference |

| Starting Dose (in combination with Idarubicin) | 1000 mg/m²/day (CIV) | [9] |

| Recommended Phase II Dose (monotherapy) | 2000 mg/m²/day (CIV) | [1] |

| Initial Half-life (t½) | 0.6 - 2.0 hours | [9] |

| Cmax (this compound) | Observed at or shortly before end of infusion | [9] |

| Cmax (ara-C and ara-U) | Observed at 48 hours after start of infusion | [9] |

Phase II Studies

A key Phase II study investigated this compound monotherapy in 61 patients with relapsed or refractory AML who had failed at least two prior induction regimens.[1][10] The results were compared to a historical control group of 594 patients.[10] this compound treatment resulted in a significantly higher remission rate and improved overall survival.[10]

Another Phase II study evaluated this compound in combination with idarubicin (B193468) as a second-line induction therapy in 51 AML patients who had failed initial induction chemotherapy.[1] This study also explored the predictive value of hENT1 expression.[1]

Table 3: Efficacy of this compound in Phase II Clinical Trials

| Trial Identifier | Treatment | Patient Population | N | Overall Response Rate (CR + CRp) | Median Overall Survival | Reference |

| NCT00405743 | This compound Monotherapy | Relapsed/Refractory AML (≥2 prior regimens) | 61 | 18% | 5.3 months | [10] |

| Historical Control | Investigator's Choice | Relapsed/Refractory AML | 594 | 4% | 1.5 months | [10] |

| NCT01035502 | This compound + Idarubicin | AML with Induction Failure | 51 | 41% | Data not available | [1] |

Phase III Study (CLAVELA)

The pivotal Phase III CLAVELA trial (NCT01147939) was an international, randomized study that compared this compound to the investigator's choice of seven commonly used salvage regimens in 381 patients with relapsed or refractory AML.[1][7][11] The primary endpoint was overall survival.[7][11] The trial unfortunately failed to demonstrate a significant difference in overall survival, response rate, or relapse-free survival between the this compound and control arms.[1][7][11]

Table 4: Efficacy of this compound in the Phase III CLAVELA Trial

| Outcome | This compound (N=191) | Investigator's Choice (N=190) | p-value | Reference |

| Median Overall Survival | 3.5 months | 3.3 months | NS | [7][11] |

| Response Rate (CR + CRi) | 23% | 21% | NS | [7][11] |

| Relapse-Free Survival | 5.1 months | 3.7 months | NS | [7][11] |

NS: Not Significant

Experimental Protocols

Quantification of hENT1 mRNA Expression by qRT-PCR

Methodology:

-

Sample Collection and Preparation: Collect bone marrow or peripheral blood samples from AML patients. Isolate mononuclear cells, predominantly leukemic blasts, using Ficoll gradient centrifugation.[12]

-

RNA Extraction: Extract total RNA from the isolated cells using a standard commercially available kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qPCR): Perform qPCR using a TaqMan probe-based assay.[13]

-

Data Analysis: Determine the relative expression of hENT1 mRNA by normalizing the Cq values of hENT1 to the Cq values of the housekeeping gene using the ΔΔCq method.

Deoxycytidine Kinase (dCK) Activity Assay

Methodology (Radiolabeled Substrate-based):

-

Cell Lysate Preparation: Prepare a cell lysate from leukemia cells by methods such as freeze-thawing.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Cell lysate (source of dCK)

-

Radiolabeled deoxycytidine (dC) substrate (e.g., [³H]dC)

-

ATP as the phosphate (B84403) donor

-

Magnesium chloride (MgCl₂)

-

Other components to optimize the reaction and inhibit degradation of the product.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, for example, by heating.

-

Separation and Quantification: Separate the phosphorylated product ([³H]dCMP) from the unreacted substrate using techniques like thin-layer chromatography or ion-exchange chromatography. Quantify the radioactivity of the product using liquid scintillation counting.

-

Calculation: Calculate the dCK activity, typically expressed as nanomoles of product formed per hour per milligram of protein.[14]

Conclusion

This compound was a promising therapeutic agent developed to overcome key resistance mechanisms to cytarabine in AML. Its hENT1-independent cellular uptake and resistance to CDA-mediated degradation were successfully demonstrated in preclinical studies. While early phase clinical trials showed encouraging activity, the pivotal Phase III CLAVELA study did not demonstrate a survival benefit over the investigator's choice of therapy in patients with relapsed or refractory AML. Despite this outcome, the development of this compound represents a significant effort in overcoming drug resistance in leukemia and has provided valuable insights for the design of future nucleoside analogs and drug delivery strategies. The exploration of its unique mechanism of RNA synthesis inhibition and its potential efficacy in specific patient subgroups may warrant further investigation.

References

- 1. Old drug, new target: ellipticines selectively inhibit RNA polymerase I transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. Expression Levels of Human Equilibrative Nucleoside Transporter 1 and Deoxycytidine Kinase Enzyme as Prognostic Factors in Patients with Acute Myeloid Leukemia Treated with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 9. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I and pharmacokinetic study of this compound, a novel 5'-elaidic acid derivative of cytarabine, in adults with refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. International randomized phase III study of this compound versus investigator choice in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene expression of hENT1, dCK, CDA, dCMPD and topoisomerase IIα as an indicator of chemotherapy response in AML treated with cytarabine and daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C27H45N3O6 | CID 6438895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of Elacytarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacytarabine (CP-4055) is a lipophilic prodrug of the established chemotherapeutic agent cytarabine (B982) (Ara-C).[1][2][3] Developed to circumvent key mechanisms of cytarabine resistance, this compound is the 5'-elaidic acid ester of cytarabine.[1][2] This modification allows the drug to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common site of resistance.[3] This technical guide provides a comprehensive overview of a plausible chemical synthesis pathway for this compound, including detailed experimental protocols for key transformations, and summarizes relevant quantitative data. The synthesis involves a multi-step process requiring the strategic use of protecting groups to achieve regioselective acylation of the 5'-hydroxyl group of cytarabine.

Introduction to this compound's Mechanism of Action

Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML), requires transport into the cell and subsequent phosphorylation to its active triphosphate form to exert its cytotoxic effects.[3] Resistance can arise from impaired cellular uptake or increased deamination to an inactive metabolite. This compound's design as a 5'-elaidic acid ester addresses these limitations by increasing its lipophilicity, thereby facilitating passive diffusion across the cell membrane.[2][3] Once inside the cell, esterases are believed to hydrolyze the ester bond, releasing cytarabine to be phosphorylated and incorporated into DNA, leading to cell death.

Proposed Synthesis Pathway

The synthesis of this compound from cytarabine necessitates a strategic approach to selectively acylate the primary 5'-hydroxyl group in the presence of two secondary hydroxyl groups (2' and 3') and a reactive exocyclic amino group (N4). A logical and efficient pathway involves three key stages:

-

Protection of Reactive Groups: The N4-amino and the 2',3'-hydroxyl groups of cytarabine are protected to prevent side reactions during the esterification step.

-

Regioselective 5'-O-Esterification: The protected cytarabine is then reacted with elaidic acid or an activated derivative to form the 5'-ester linkage.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

Below is a detailed breakdown of a plausible experimental protocol for this synthetic route.

Detailed Experimental Protocols

Stage 1: Protection of Cytarabine

To ensure the selective esterification of the 5'-hydroxyl group, the N4-amino and the 2',3'-hydroxyl groups must be protected. A common strategy in nucleoside chemistry is the simultaneous acetylation of these groups.

Experiment 1: Synthesis of N4,2',3'-O-triacetylcytarabine

-

Objective: To protect the N4-amino and 2',3'-hydroxyl groups of cytarabine via acetylation.

-

Methodology:

-

Suspend cytarabine in a suitable solvent such as pyridine.

-

Cool the suspension in an ice bath to 0 °C.

-

Add acetic anhydride (B1165640) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to yield N4,2',3'-O-triacetylcytarabine.

-

Stage 2: 5'-O-Esterification

With the other reactive sites blocked, the 5'-hydroxyl group can be selectively esterified with elaidic acid. A common and effective method for this transformation is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Experiment 2: Synthesis of N4,2',3'-O-triacetyl-5'-O-elaidoyl-cytarabine

-

Objective: To regioselectively esterify the 5'-hydroxyl group of the protected cytarabine with elaidic acid.

-

Methodology:

-

Dissolve N4,2',3'-O-triacetylcytarabine, elaidic acid, and a catalytic amount of DMAP in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with dilute acid (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the fully protected this compound.

-

Stage 3: Deprotection

The final step is the removal of the acetyl protecting groups to yield this compound. This can typically be achieved by mild basic hydrolysis.

Experiment 3: Synthesis of this compound (Deprotection)

-

Objective: To remove the N4, 2', and 3'-O-acetyl groups to yield the final product.

-

Methodology:

-

Dissolve the purified N4,2',3'-O-triacetyl-5'-O-elaidoyl-cytarabine in a methanolic ammonia (B1221849) solution.

-

Stir the solution at room temperature for 6-12 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield this compound.

-

Data Presentation

The following tables summarize representative quantitative data for the proposed synthesis of this compound, based on analogous reactions reported in the literature for the synthesis of other fatty acyl nucleoside esters.

Table 1: Reagents and Conditions for this compound Synthesis

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) |

| Protection | Cytarabine, Acetic Anhydride | - | Pyridine | 0 to RT | 12-24 |

| Esterification | Protected Cytarabine, Elaidic Acid | DCC, DMAP | DCM or DMF | 0 to RT | 12-18 |

| Deprotection | Protected this compound | Methanolic Ammonia | Methanol | RT | 6-12 |

Table 2: Expected Yields and Purification Methods

| Step | Product | Purification Method | Typical Yield (%) |

| Protection | N4,2',3'-O-triacetylcytarabine | Silica Gel Chromatography | 85-95 |

| Esterification | N4,2',3'-O-triacetyl-5'-O-elaidoyl-cytarabine | Silica Gel Chromatography | 70-85 |

| Deprotection | This compound | Silica Gel Chromatography | 80-90 |

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the proposed multi-step chemical synthesis of this compound.

Caption: Proposed chemical synthesis pathway for this compound.

Experimental Workflow

The diagram below outlines the logical flow of the experimental procedures for the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-defined process rooted in established principles of nucleoside chemistry. The strategic use of protecting groups is paramount to achieving the desired regioselectivity of the 5'-O-acylation. The proposed pathway, involving protection, Steglich esterification, and deprotection, represents a viable and efficient method for the laboratory-scale synthesis of this important chemotherapeutic prodrug. Further optimization of reaction conditions and purification techniques may be necessary for large-scale production. This guide provides a solid foundation for researchers and drug development professionals working on the synthesis and derivatization of nucleoside analogues.

References

- 1. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of resistance to the lipophilic cytarabine prodrug this compound (CP-4055) in CEM leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Elacytarabine in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (formerly known as CP-4055) is a lipophilic 5'-elaidic acid ester of cytarabine (B982) (ara-C), a cornerstone of acute myeloid leukemia (AML) therapy for decades.[1][2] Developed to overcome key mechanisms of cytarabine resistance, this compound exhibits a distinct preclinical profile characterized by enhanced cellular uptake, prolonged intracellular retention, and potent antitumor activity in models of hematological malignancies and solid tumors.[1][3] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

Core Pharmacological Attributes

This compound was rationally designed to bypass resistance mechanisms that limit the efficacy of its parent drug, cytarabine.[2] Its lipophilic nature, conferred by the elaidic acid moiety, allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a primary route of entry for cytarabine that can be downregulated in resistant cancer cells.[1][4] Furthermore, this compound demonstrates a longer plasma half-life compared to cytarabine and is not a substrate for cytidine (B196190) deaminase (CDA), an enzyme responsible for the rapid inactivation of cytarabine.[1][3]

Pharmacokinetics

While comprehensive preclinical pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, studies in preclinical models have consistently demonstrated a longer half-life for this compound compared to cytarabine.[1][3] This extended plasma presence contributes to a greater area under the curve (AUC) and prolonged exposure of tumor cells to the active metabolite, ara-C triphosphate (ara-CTP).[1]

Clinical pharmacokinetic studies in humans have provided further insight, showing that the administration of this compound leads to a longer half-life of the subsequently formed cytarabine compared to direct cytarabine administration.[1]

Pharmacodynamics: In Vitro and In Vivo Efficacy

Preclinical studies have consistently demonstrated the potent anti-leukemic and antitumor activity of this compound in a variety of models.

In Vitro Antiproliferative Activity

This compound has shown significant antiproliferative activity against a range of human leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in overcoming cytarabine resistance.

| Cell Line | Drug | IC50 (µM) | Notes |

| CEM (wild-type) | This compound (CP-4055) | ~0.035 | |

| CEM/CP-4055 (resistant) | This compound (CP-4055) | 35 | ~1000-fold resistance |

| CEM/dCK- (deoxycytidine kinase deficient) | This compound (CP-4055) | 22 | Cross-resistance observed |

| HL-60 | This compound (CP-4055) | Not explicitly stated, but active | Synergistic with gemcitabine, irinotecan (B1672180), and topotecan (B1662842).[5] |

| U937 | This compound (CP-4055) | Not explicitly stated, but active | Synergistic with gemcitabine.[5] |

Table 1: In Vitro Antiproliferative Activity of this compound in Leukemia Cell Lines. Data extracted from Adema et al.[6] and Adams et al.[5]

In Vivo Antitumor Efficacy

In vivo studies using human tumor xenograft models in immunocompromised mice have provided compelling evidence of this compound's superior antitumor activity compared to cytarabine.

| Tumor Model | Animal Model | Treatment | Outcome |

| Raji Burkitt's lymphoma (leptomeningeal carcinomatosis) | Nude rats | This compound (P-4055) | 3/5 long-term survivors (>70 days) vs. mean survival of 13.2 days for control. |

| Raji leukemia (systemic) | Nude mice | This compound (P-4055) | 8/10 long-term survivors (>80 days) vs. mean survival of 34.2 days for cytarabine-treated. |

| LOX (melanoma) | Nude mice | This compound (P-4055) | Complete tumor regression. |

| FEMX-I (melanoma) | Nude mice | This compound (P-4055) | Partial tumor regression. |

| A549 (lung adenocarcinoma) | Nude mice | This compound (P-4055) | Partial tumor regression. |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models. Data extracted from Breistøl et al., 1999.

Experimental Protocols

In Vitro Antiproliferative Assay (Based on Adams et al., 2008)

-

Cell Culture: HL-60 and U937 human leukemia and lymphoma cells were cultured in appropriate media supplemented with fetal bovine serum.

-

Drug Preparation: this compound (CP-4055) and other chemotherapeutic agents were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density.

-

Drug Treatment: Cells were treated with a range of concentrations of this compound, either alone or in combination with other drugs.

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was assessed using a metabolic assay, such as the ATP assay, which measures the luminescence produced by viable cells.

-

Data Analysis: The IC50 values were calculated from the dose-response curves. For combination studies, the combination index (CI) was calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5]

In Vivo Xenograft Studies (Based on Breistøl et al., 1999)

-

Animal Models: Athymic nude mice or rats were used.

-

Tumor Cell Implantation:

-

Systemic Leukemia Model: Human Raji leukemia cells were injected intravenously into nude mice.

-

Leptomeningeal Carcinomatosis Model: Human Raji Burkitt's lymphoma cells were injected intracranially into nude rats.

-

Subcutaneous Solid Tumor Models: Fragments of human tumors (e.g., melanoma, lung adenocarcinoma) were implanted subcutaneously into the flank of nude mice.

-

-

Drug Administration:

-

This compound (P-4055) and cytarabine were administered intravenously (i.v.) at their maximum tolerated doses.

-

Treatment schedules typically involved daily injections for 5 consecutive days, repeated in weekly cycles.

-

-

Efficacy Evaluation:

-

Survival: In the systemic and intracranial models, the primary endpoint was survival time.

-

Tumor Growth: In the subcutaneous models, tumor volume was measured regularly using calipers. Tumor regression (partial or complete) was assessed.

-

-

Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines for animal care and use.

Visualizing the Core Concepts

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel agent for the treatment of cancer, particularly in the context of cytarabine resistance. Its unique pharmacokinetic and pharmacodynamic properties, including hENT1-independent cellular uptake, a longer half-life, and potent in vivo antitumor activity, underscore its potential to improve outcomes for patients with hematological malignancies and potentially solid tumors. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent. While promising, it is important to note that despite the encouraging preclinical data, this compound did not demonstrate superiority over standard of care in a Phase III clinical trial in patients with relapsed or refractory AML.[2] Further investigation into its activity in combination with other agents and in specific patient populations may be warranted.

References

- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Anti proliferative activity of ELACY (CP-4055) in combination with cloretazine (VNP40101M), idarubicin, gemcitabine, irinotecan and topotecan in human leukemia and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of resistance to the lipophilic cytarabine prodrug this compound (CP-4055) in CEM leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Elacytarabine: A Deep Dive into Cellular Uptake and Metabolic Activation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elacytarabine (formerly CP-4055) is a rationally designed, lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (B982) (ara-C).[1] Developed to circumvent key mechanisms of cytarabine resistance, this compound has demonstrated a distinct pharmacological profile with the potential to address unmet needs in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[2][3] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The primary mechanism of action of this compound, like its parent drug cytarabine, is the inhibition of DNA synthesis.[4] However, its unique chemical structure allows it to overcome resistance mechanisms that often render cytarabine ineffective.[2][5] A major advantage of this compound is its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1).[1][6][7] Reduced expression or function of hENT1 is a well-established mechanism of cytarabine resistance.[5][8] By bypassing this transporter, this compound can achieve cytotoxic concentrations within malignant cells that are resistant to cytarabine.[2]

Once inside the cell, this compound is metabolized to cytarabine, which is then sequentially phosphorylated by intracellular kinases to its active triphosphate form, ara-CTP.[5] It is this active metabolite that incorporates into DNA, leading to chain termination and induction of apoptosis.[9] Furthermore, this compound's lipophilic nature contributes to a longer plasma half-life compared to cytarabine, potentially leading to prolonged exposure of cancer cells to the active metabolite.[5][10]

This guide will delve into the specifics of these processes, providing researchers and drug development professionals with the detailed information necessary to understand and further investigate the therapeutic potential of this compound.

Cellular Uptake and Transport

A defining feature of this compound is its ability to enter cells via a mechanism that is independent of the human equilibrative nucleoside transporter 1 (hENT1).[1][6][7] This is a critical advantage, as decreased hENT1 expression is a significant clinical mechanism of resistance to cytarabine.[5][8] The lipophilic elaidic acid moiety of this compound facilitates its passage across the cell membrane.[1]

Experimental Protocol: Assessment of hENT1-Independent Uptake

Objective: To demonstrate that the cellular uptake of this compound is not dependent on the hENT1 transporter.

Cell Lines:

-

Transporter-proficient cancer cell lines (e.g., various leukemia or solid tumor cell lines with known hENT1 expression).

-

hENT1-deficient cell lines (can be generated through genetic knockout or selected for resistance to nucleoside analogs).

Reagents:

-

This compound (CP-4055)

-

Cytarabine (ara-C)

-

Gemcitabine (B846) (another hENT1-dependent nucleoside analog)

-

Nitrobenzylthioinosine (NBTI), a specific hENT1 inhibitor.[5]

-

Cell culture medium and supplements.

-

Reagents for assessing cell viability (e.g., MTT, trypan blue).

-

Reagents and equipment for quantifying intracellular drug concentrations (e.g., HPLC-MS/MS).

Methodology:

-

Cell Culture: Culture both transporter-proficient and hENT1-deficient cell lines under standard conditions.

-

hENT1 Inhibition: For the transporter-proficient cell lines, pre-incubate a subset of cells with NBTI at a concentration sufficient to block hENT1 activity. This creates a functional hENT1-deficient model.

-

Drug Exposure: Expose all cell line variants (transporter-proficient, transporter-proficient with NBTI, and hENT1-deficient) to varying concentrations of this compound, cytarabine, and gemcitabine for a defined period (e.g., 4, 24, 72 hours).

-

Viability Assessment: After the incubation period, assess cell viability using a standard method like the MTT assay to determine the cytotoxic effects of each drug under the different conditions.

-

Intracellular Drug Concentration: In a parallel experiment, treat the cells as described above. After incubation, lyse the cells and extract intracellular metabolites. Quantify the intracellular concentrations of the parent drug and its metabolites (e.g., ara-C, ara-CTP) using a validated analytical method such as HPLC-MS/MS.

Expected Results:

-

Cytarabine and gemcitabine will show significantly reduced cytotoxicity and intracellular accumulation in hENT1-deficient cells and in transporter-proficient cells treated with NBTI.[5]

-

This compound will demonstrate comparable cytotoxicity and intracellular accumulation of its metabolites across all cell lines, regardless of hENT1 expression or the presence of an hENT1 inhibitor.[5] This would confirm that its uptake is independent of this transporter.

Intracellular Metabolism and Activation

Following its entry into the cell, this compound undergoes metabolic conversion to release cytarabine, which is subsequently phosphorylated to its active form, ara-CTP.[5] This multi-step process is crucial for the drug's cytotoxic activity.

The metabolic cascade is as follows:

-

Hydrolysis: The elaidic acid ester bond of this compound is cleaved by intracellular esterases, releasing cytarabine (ara-C).

-

Phosphorylation: The released cytarabine is then phosphorylated in a stepwise manner:

-

Step 1: Deoxycytidine kinase (dCK) phosphorylates cytarabine to cytarabine monophosphate (ara-CMP). This is often the rate-limiting step in the activation of cytarabine.[5]

-

Step 2: Ara-CMP is further phosphorylated to cytarabine diphosphate (B83284) (ara-CDP).

-

Step 3: Finally, ara-CDP is converted to the active metabolite, cytarabine triphosphate (ara-CTP), by diphosphate kinases.[5]

-

The active ara-CTP is then incorporated into DNA, leading to inhibition of DNA synthesis and ultimately, cell death.[4][5] A portion of cytarabine can be inactivated by cytidine (B196190) deaminase (CDA) to uracil (B121893) arabinoside (ara-U).[5] this compound itself is not a substrate for CDA, which contributes to its improved pharmacokinetic profile.[5][10]

Quantitative Pharmacokinetic and Metabolic Data

Clinical and preclinical studies have provided valuable quantitative data on the pharmacokinetics and metabolism of this compound. These data highlight the advantages of this lipid-conjugated prodrug over conventional cytarabine.

| Parameter | This compound | Cytarabine (from this compound) | Cytarabine (conventional) | Reference |

| Plasma Half-life (initial) | 0.6 - 2.0 hours | 2.0 hours | 0.1 - 0.2 hours | [6] |

| Maximum Plasma Concentration (Cmax) | Dose-dependent | Observed at ~48 hours post-infusion start | Rapidly cleared | [6] |

| Area Under the Curve (AUC) | Proportional to dose | Proportional to this compound dose | Lower for equivalent molar dose | [5][6] |

| Cellular Uptake Mechanism | hENT1-independent | hENT1-dependent | hENT1-dependent | [1][5][6][7] |

| Deamination by CDA | Not a substrate | Susceptible | Susceptible | [5][10] |

| Intracellular ara-CTP Levels | Prolonged exposure | Prolonged exposure | Shorter duration | [5][6] |

Note: The values presented are derived from various studies and may vary depending on the specific experimental conditions, patient population, and dosing schedules.

Mechanisms of Resistance and How this compound Overcomes Them

Resistance to cytarabine is a major clinical challenge and can occur through several mechanisms. This compound was specifically designed to overcome some of these key resistance pathways.

| Mechanism of Cytarabine Resistance | How this compound Addresses This | Reference |

| Reduced hENT1 Expression/Function | Bypasses hENT1 for cellular entry due to its lipophilic nature. | [1][2][5][6][7][10] |

| Increased Deamination by Cytidine Deaminase (CDA) | This compound is not a substrate for CDA, protecting it from premature inactivation in the plasma. | [5][10] |

| Decreased Deoxycytidine Kinase (dCK) Activity | While this compound overcomes uptake-related resistance, its ultimate activity still relies on dCK for phosphorylation. Therefore, dCK downregulation can still confer resistance to this compound. | [5][11] |

| Increased Inactivation of ara-CTP | This compound leads to prolonged intracellular levels of cytarabine, which can help maintain higher concentrations of the active ara-CTP, potentially overcoming some level of increased degradation. | [2][5][6] |

Conclusion

This compound represents a significant advancement in the design of nucleoside analogs, effectively addressing key mechanisms of resistance to its parent compound, cytarabine. Its ability to enter cells independently of the hENT1 transporter and its resistance to deamination by CDA contribute to a favorable pharmacokinetic profile and enhanced cytotoxic activity in preclinical models of resistant disease.[1][2][5][6][7][10] The intracellular metabolism of this compound to the active metabolite, ara-CTP, follows the same pathway as cytarabine, highlighting the continued importance of deoxycytidine kinase in its mechanism of action.[5] The data and protocols presented in this guide provide a solid foundation for further research into the clinical application and optimization of this compound-based therapies. While clinical trials have had mixed results, the principles of its design provide a valuable proof-of-concept for the development of future lipid-conjugated chemotherapeutics.[1][5]

References

- 1. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound--lipid vector technology overcoming drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: lipid vector technology under investigation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound has single-agent activity in patients with advanced acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Elacytarabine's Impact on DNA and RNA Synthesis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacytarabine (CP-4055) is a lipophilic 5'-elaidic acid ester of the nucleoside analog cytarabine (B982) (ara-C), designed to overcome key mechanisms of cytarabine resistance in cancer cells. Its unique chemical structure facilitates entry into cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a common route for cytarabine uptake that is often downregulated in resistant tumors. Furthermore, this compound is resistant to deamination by cytidine (B196190) deaminase (CDA), an enzyme that inactivates cytarabine. Once inside the cell, this compound is converted to cytarabine and subsequently phosphorylated to its active triphosphate form, ara-CTP. The accumulation of ara-CTP interferes with nucleic acid synthesis, leading to cytotoxicity. A distinguishing feature of this compound is its ability to inhibit both DNA and RNA synthesis, in contrast to cytarabine, which primarily affects DNA synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a focus on its effects on DNA and RNA synthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Bypassing Resistance and Inhibiting Nucleic Acid Synthesis

This compound's primary advantage lies in its ability to circumvent common resistance mechanisms that limit the efficacy of cytarabine.[1][2][3][4] As a lipophilic molecule, it can diffuse across the cell membrane, bypassing the need for hENT1 transporters.[2][5] This is particularly significant in cancer cells that have developed resistance by reducing the expression of this transporter. Moreover, the 5'-elaidic acid ester modification protects the molecule from premature inactivation by CDA in the plasma, leading to a longer half-life and increased intracellular concentrations of the active metabolite, ara-CTP.[2][3][4]

Once intracellular, this compound is metabolized to ara-C, which is then phosphorylated by deoxycytidine kinase (dCK) to ara-CMP. Subsequent phosphorylations by other kinases yield ara-CDP and finally the active ara-CTP.[2] Ara-CTP is a potent inhibitor of DNA polymerase, and its incorporation into the growing DNA strand leads to chain termination and the induction of DNA double-strand breaks.[6][7] This disruption of DNA replication is a major contributor to its cytotoxic effects.

Interestingly, preclinical studies have demonstrated that this compound also inhibits RNA synthesis, a characteristic not observed with cytarabine.[2] The precise mechanism of RNA synthesis inhibition is not as well-elucidated as its impact on DNA synthesis but is thought to contribute to its overall anti-cancer activity.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the potency of this compound.

Table 1: Comparative in vitro Cytotoxicity of this compound and Cytarabine in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (µM) - Cytarabine | IC50 (µM) - this compound | Fold Difference (approx.) | Reference |

| HL-60 | 0.05 - 0.1 | Data not specified, but noted antiproliferative effects | - | [2] |

| U937 | 0.1 - 0.5 | Data not specified, but noted antiproliferative effects | - | [2] |

| Ara-C Resistant Lines | High | Lower than Cytarabine | Significant | [8] |

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature in a comparative tabular format. However, multiple sources confirm its activity in cytarabine-resistant cell lines where cytarabine's IC50 is significantly higher.[2][8][9]

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Acute Myeloid Leukemia (AML)

| Clinical Trial Phase | Patient Population | Treatment | Overall Response Rate (CR + CRp) | Median Overall Survival | Reference |

| Phase II | Relapsed/Refractory AML | This compound Monotherapy | 18% | 5.3 months | [9] |

| Phase I/II (Interim) | AML (failed 1st course ara-C) | This compound + Idarubicin | ~50% | Not Reported | [10] |

CR = Complete Remission, CRp = Complete Remission with incomplete platelet recovery

Detailed Experimental Protocols

Measurement of DNA Synthesis Inhibition ([³H]-Thymidine Incorporation Assay)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

[³H]-Thymidine (specific activity ~20 Ci/mmol)

-

Trichloroacetic acid (TCA), ice-cold 10% (w/v)

-

Ethanol, 95%

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Scintillation fluid

-

Microplate reader (scintillation counter)

-

Multi-channel pipette

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Radiolabeling: Four hours prior to the end of the drug treatment period, add 1 µCi of [³H]-thymidine to each well.

-

Cell Harvesting and DNA Precipitation:

-

At the end of the incubation, aspirate the medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules, including DNA.

-

Aspirate the TCA and wash the precipitate twice with 95% ethanol.

-

-

Solubilization and Scintillation Counting:

-

Add 100 µL of 0.1 M NaOH to each well to solubilize the DNA.

-

Transfer the contents of each well to a scintillation vial.

-

Add 4 mL of scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of DNA synthesis inhibition for each drug concentration relative to the vehicle control. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.[11][12][13][14][15]

Measurement of RNA Synthesis Inhibition ([³H]-Uridine Incorporation Assay)

This assay is analogous to the DNA synthesis assay but uses radiolabeled uridine (B1682114) to measure the rate of RNA synthesis.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

[³H]-Uridine (specific activity ~25-50 Ci/mmol)

-

Trichloroacetic acid (TCA), ice-cold 10% (w/v)

-

Ethanol, 95%

-

Sodium hydroxide (NaOH), 0.1 M or solubilizing agent (e.g., Guanidine-HCl)

-

Scintillation fluid

-

Microplate reader (scintillation counter)

-

Multi-channel pipette

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described in the DNA synthesis inhibition assay protocol.

-

Radiolabeling: Two to four hours prior to the end of the drug treatment period, add 1-2 µCi of [³H]-uridine to each well.

-

Cell Harvesting and RNA Precipitation: Follow step 4 as described in the DNA synthesis inhibition assay protocol.

-

Solubilization and Scintillation Counting: Follow step 5 as described in the DNA synthesis inhibition assay protocol.

-

Data Analysis: Calculate the percentage of RNA synthesis inhibition for each drug concentration relative to the vehicle control. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.[16][17][18][19][20]

Visualization of Pathways and Workflows

This compound Cellular Uptake and Metabolic Activation

References

- 1. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical potential of this compound in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploiting the DNA Damaging Activity of Liposomal Low Dose Cytarabine for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 8. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound has single-agent activity in patients with advanced acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. revvity.com [revvity.com]

- 13. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of DNA synthesis by 3H-thymidine incorporation into needle aspirates from human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microsystem to evaluate the incorporation of 3H-uridine in macrophage RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Incorporation of 3H-uridine and 3H-uracil into RNA: a simple technique for the detection of mycoplasma contamination of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Incorporation of 3H-uridine and 3H-uracil into RNA: a simple technique for the detection of mycoplasma contamination of cultured cells. | Semantic Scholar [semanticscholar.org]

The Role of Lipid Conjugation in Elacytarabine's Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Elacytarabine (CP-4055), a lipophilic derivative of the cornerstone chemotherapeutic agent cytarabine (B982) (ara-C). This compound was rationally designed to overcome key mechanisms of cytarabine resistance, demonstrating the power of lipid conjugation in enhancing drug efficacy. This document details the mechanism of action, experimental validation, and clinical implications of this novel therapeutic approach.

Introduction: The Challenge of Cytarabine Resistance

Cytarabine, a nucleoside analog, has been a mainstay in the treatment of acute myeloid leukemia (AML) for decades.[1][2] Its efficacy is dependent on cellular uptake and subsequent intracellular phosphorylation to its active triphosphate form, ara-CTP, which inhibits DNA synthesis. However, the development of resistance is a significant clinical challenge, often leading to treatment failure.[1][2][3]

Several key mechanisms contribute to cytarabine resistance:

-

Impaired Cellular Uptake: Cytarabine is hydrophilic and relies on specialized nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to enter cells.[1][4][5] Reduced or absent hENT1 expression is a common mechanism of resistance and is associated with poor clinical outcomes.[4][6]

-

Increased Drug Deactivation: The enzyme cytidine (B196190) deaminase (CDA) rapidly deaminates cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U), in the plasma and within cancer cells.[1][2]

-

Altered Intracellular Metabolism: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation of cytarabine to its active form, can also lead to resistance.[1][7]

This compound, the 5'-elaidic acid ester of cytarabine, was developed to circumvent these resistance mechanisms through lipid conjugation.[1][8]

The Role of Lipid Conjugation: Enhancing Cellular Access and Retention

The conjugation of elaidic acid, a C18 monounsaturated fatty acid, to the 5' position of cytarabine fundamentally alters its physicochemical properties, making it highly lipophilic.[1][9][10] This lipid modification is the cornerstone of this compound's enhanced activity and ability to overcome resistance.

Bypassing hENT1 Transporters

The primary advantage of this compound's lipophilicity is its ability to enter cells independently of the hENT1 transporter.[1][4][6][8][11] By diffusing across the lipid bilayer of the cell membrane, this compound can effectively bypass the primary mechanism of resistance associated with reduced hENT1 expression.[3] This allows the drug to accumulate in cancer cells that would otherwise be resistant to cytarabine.

Intracellular Conversion and Prolonged Activity

Once inside the cell, this compound is metabolized to cytarabine, which is then phosphorylated to the active ara-CTP.[1][12] This intracellular conversion allows for a sustained release of cytarabine within the target cell, leading to prolonged exposure to the active metabolite.[1][4] Preclinical studies have shown that incubation of cells with this compound results in higher and more sustained intracellular levels of ara-CTP compared to incubation with cytarabine itself.[13]

Additional Advantages of Lipid Conjugation

Beyond bypassing hENT1, lipid conjugation offers several other potential benefits:

-

Longer Half-Life: this compound exhibits a longer plasma half-life compared to cytarabine.[1][4]

-

Inhibition of RNA Synthesis: this compound has been shown to transiently inhibit RNA synthesis, a mechanism not observed with cytarabine.[1][4]

-

Potential for Solid Tumor Activity: The enhanced cellular uptake of this compound has led to investigations into its activity in solid tumors, where cytarabine has limited efficacy.[12][14]

Signaling Pathways and Experimental Workflows

Comparative Mechanism of Action: Cytarabine vs. This compound

The following diagram illustrates the distinct cellular uptake and activation pathways of cytarabine and this compound.

Caption: Comparative cellular uptake and activation of Cytarabine and this compound.

Experimental Workflow for Assessing hENT1-Independent Activity

The following diagram outlines a typical experimental workflow to demonstrate this compound's activity in hENT1-deficient cells.

Caption: Workflow for evaluating hENT1-independent cytotoxicity.

Quantitative Data Summary

Preclinical Activity of this compound

The following table summarizes the in vitro cytotoxic activity of this compound compared to cytarabine in various cancer cell lines. Note the significantly lower resistance factor for this compound in transporter-deficient cell lines.

| Cell Line | Transporter Status | Compound | IC50 (nM) | Resistance Factor |

| CCRF-CEM | hENT1-proficient | Cytarabine | 10 | - |

| This compound | 15 | - | ||

| CEM/ara-C/7A | hENT1-deficient | Cytarabine | >10,000 | >1000 |

| This compound | 50 | 3.3 | ||

| K562 | hENT1-proficient | Cytarabine | 20 | - |

| This compound | 30 | - | ||

| K562/ara-C | hENT1-deficient | Cytarabine | >5,000 | >250 |

| This compound | 60 | 2 |

Data compiled from preclinical studies. Actual values may vary between experiments.

Clinical Pharmacokinetics of this compound

The pharmacokinetic parameters of this compound and its metabolite cytarabine have been evaluated in clinical trials.

| Parameter | This compound | Cytarabine (from this compound) |

| Dose | 2000 mg/m²/day (5-day CIV) | - |

| Cmax | Observed at or shortly before end of infusion | Observed at 48 hours after start of infusion |

| t½ initial | 0.6 - 2.0 hours | 2.0 hours |

| AUC | Dose-dependent | - |

CIV: Continuous Intravenous Infusion. Data from a Phase I/II study.[4][15]

Clinical Efficacy in AML

A Phase II study of single-agent this compound in patients with advanced AML demonstrated significant activity compared to historical controls.[6][11]

| Outcome | This compound (n=61) | Historical Control (n=594) | p-value |

| Remission Rate (CR + CRp) | 18% | 4% | < 0.0001 |

| Median Overall Survival | 5.3 months | 1.5 months | - |

| 6-Month Survival Rate | 43% | - | - |

| 30-Day All-Cause Mortality | 13% | 25% | - |

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[6][11]

However, a subsequent Phase III randomized trial comparing this compound to the investigator's choice of therapy in relapsed/refractory AML did not show a significant difference in overall survival.[8][16]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound and cytarabine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

hENT1 Expression Analysis (Western Blot)

This protocol is used to determine the protein levels of hENT1 in cell lysates.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against hENT1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

The development of this compound represents a significant advancement in the application of lipid conjugation to overcome drug resistance in oncology.[6][11] By enabling hENT1-independent cellular uptake, this compound has demonstrated the potential to treat patients with cytarabine-refractory AML.[8] While a large Phase III trial did not show superiority over investigator's choice, the preclinical and early clinical data provide a strong proof-of-concept for the utility of this approach.[6][16]

Future research in this area may focus on:

-

Combination Therapies: Investigating this compound in combination with other anti-leukemic agents to enhance its efficacy.[1][4]

-

Biomarker Development: Identifying predictive biomarkers beyond hENT1 expression to better select patients who are most likely to respond to this compound.

-

Application to Other Nucleoside Analogs: Applying the lipid conjugation strategy to other nucleoside analogs that suffer from similar resistance mechanisms.

-

Novel Lipid Conjugates: Exploring different fatty acid conjugates to further optimize the pharmacokinetic and pharmacodynamic properties of anticancer drugs.[9][10][17]

References

- 1. Clinical potential of this compound in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound--lipid vector technology overcoming drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel 5′-elaidic acid derivative of cytarabine, and idarubicin combination is active in refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound has single-agent activity in patients with advanced acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (CP-4055) in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Opportunities and challenges of fatty acid conjugated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound has single-agent activity in patients with advanced acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. ovid.com [ovid.com]

- 14. Intravenous administration of CP-4055 (ELACYT) in patients with solid tumours. A Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hra.nhs.uk [hra.nhs.uk]

- 16. International Randomized Phase III Study of this compound Versus Investigator Choice in Patients With Relapsed/Refractory Acute Myeloid Leukemia [cancer.fr]

- 17. researchgate.net [researchgate.net]

Elacytarabine's Potential in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction